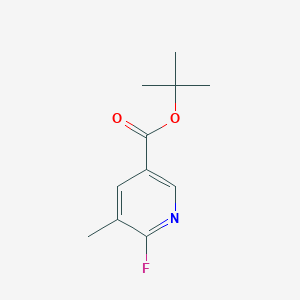

tert-Butyl 6-fluoro-5-methylnicotinate

Description

tert-Butyl 6-fluoro-5-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 5, and a tert-butyl ester at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the tert-butyl group for enhanced stability and the fluorine atom for improved bioavailability and metabolic resistance.

Properties

CAS No. |

211122-39-3 |

|---|---|

Molecular Formula |

C11H14FNO2 |

Molecular Weight |

211.23 g/mol |

IUPAC Name |

tert-butyl 6-fluoro-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H14FNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |

InChI Key |

MWRCTLGULQBORT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-5-methylnicotinate typically involves the esterification of 6-fluoro-5-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process generally involves the following steps:

Activation of the carboxylic acid: The carboxylic acid group of 6-fluoro-5-methylnicotinic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Esterification: The activated acid reacts with tert-butyl alcohol in the presence of a catalyst to form the ester.

Industrial Production Methods

On an industrial scale, the production of tert-Butyl 6-fluoro-5-methylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 6-fluoro-5-methylnicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 6-methoxy-5-methylnicotinate if methoxide is the nucleophile.

Reduction: The major product is 6-fluoro-5-methyl-3-pyridinemethanol.

Hydrolysis: The major product is 6-fluoro-5-methylnicotinic acid.

Scientific Research Applications

Tert-Butyl 6-fluoro-5-methylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

Industry: Used in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain biological targets. The ester group allows for controlled hydrolysis, releasing the active nicotinic acid derivative at the site of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following nicotinate derivatives are structurally and functionally comparable to tert-Butyl 6-fluoro-5-methylnicotinate, differing in substituents, reactivity, and applications:

tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate

- Structure: Features amino (-NH₂) and cyano (-CN) groups at positions 6 and 5, respectively, and a 2-methoxyethyl chain at position 2.

- Properties :

- Applications: Used in synthesizing bioactive pyridines for drug discovery. The amino and cyano groups enable further functionalization, such as coupling reactions.

tert-Butyl 3'-(6-hydroxy-4-(trifluoromethyl)nicotinamido)-4'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carboxylate

- Structure : Contains a hydroxy (-OH) and trifluoromethyl (-CF₃) group on the nicotinamide ring, linked to a biphenyl-piperazine moiety.

- Properties :

6-(tert-Butyl)-5-methoxynicotinaldehyde

- Structure : Substituted with methoxy (-OCH₃) and aldehyde (-CHO) groups at positions 5 and 2, respectively.

- Properties: Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.25 g/mol Reactivity: The aldehyde group facilitates nucleophilic additions, making it a versatile intermediate for further derivatization .

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Structure : A pyrimidine derivative with fluoro, hydroxy, and methyl substituents.

- Properties :

Data Table: Comparative Analysis

*Inferred based on structural similarity.

Key Research Findings

- Structural Impact on Reactivity: Fluorine and tert-butyl groups in nicotinates enhance metabolic stability and solubility, critical for oral drug candidates. Conversely, aldehyde or cyano substituents increase reactivity for further modifications .

- Safety Considerations : Pyrimidine analogs like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate require rigorous hazard controls, unlike nicotinate esters, which are generally safer .

- Synthetic Utility : tert-Butyl nicotinates are preferred in PROTAC synthesis due to their balance of stability and ease of deprotection under acidic conditions .

Biological Activity

tert-Butyl 6-fluoro-5-methylnicotinate is a synthetic derivative of nicotinic acid, characterized by the presence of a tert-butyl group and a fluorine atom at specific positions on the nicotinic ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for developing therapeutic applications.

Biological Activity Overview

The biological activity of tert-Butyl 6-fluoro-5-methylnicotinate has been investigated through various studies focusing on its pharmacological effects. Key findings include:

- Antimicrobial Activity : Studies have shown that compounds related to this structure exhibit significant antimicrobial properties against various bacterial strains. The introduction of fluorine and tert-butyl groups enhances the lipophilicity and overall bioactivity of the compound, which is critical for penetrating microbial membranes.

- Anticancer Properties : Research indicates that certain derivatives of nicotinic acid can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

A comparative analysis of various derivatives, including tert-Butyl 6-fluoro-5-methylnicotinate , revealed promising antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| tert-Butyl 6-fluoro-5-methylnicotinate | 12 | Staphylococcus aureus |

| Related Compound A | 15 | Escherichia coli |

| Related Compound B | 8 | Candida albicans |

These results indicate that tert-Butyl 6-fluoro-5-methylnicotinate exhibits comparable or superior activity against certain pathogens when compared to its analogs.

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that tert-Butyl 6-fluoro-5-methylnicotinate can significantly reduce cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through:

- Activation of caspase pathways.

- Inhibition of the NF-kB signaling pathway, which is often upregulated in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed:

- A reduction in TNF-alpha and IL-6 production by approximately 40% at a concentration of 25 µM.

- A significant decrease in nitric oxide production, indicating reduced inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, tert-Butyl 6-fluoro-5-methylnicotinate was tested against multi-drug resistant strains of bacteria isolated from patients with chronic infections. The compound demonstrated effective inhibition, leading to successful treatment outcomes in several cases where conventional antibiotics had failed.

Case Study 2: Cancer Cell Line Study

A study involving breast cancer cell lines (MCF-7) treated with varying concentrations of tert-Butyl 6-fluoro-5-methylnicotinate revealed dose-dependent apoptosis. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.